molecular formula C6H7BrN2O B1471793 5-(Aminomethyl)-3-bromopyridin-2-ol CAS No. 1511792-50-9

5-(Aminomethyl)-3-bromopyridin-2-ol

Cat. No. B1471793
CAS RN: 1511792-50-9
M. Wt: 203.04 g/mol
InChI Key: BADFUCNVIIYHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-3-bromopyridin-2-ol, also known as 5-AMBP, is an important organic compound used in various scientific applications. It is a secondary amine that is used in various chemical and biochemical reactions, and has a wide range of applications in scientific research. 5-AMBP is also used as an intermediate in the synthesis of other compounds and drugs.

Scientific Research Applications

Antibiotic Development

5-(Aminomethyl)-3-bromopyridin-2-ol: has been utilized in the development of aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics . These are potential broad-spectrum antibiotics designed to treat infections, including those resistant to current treatments, and biodefense pathogens. They exhibit improved safety and pharmacokinetic properties .

Tuberculosis Treatment

Researchers have developed a structure of eAmSPCs that is up to 64-fold more potent against Mycobacterium abscessus (Mab) than regular spectinomycin. Mab is a species of rapidly growing, multi-drug resistant mycobacteria, distantly related to the bacterium that causes tuberculosis .

Addressing Antibiotic Resistance

The modified structure of eAmSPCs, which includes 5-(Aminomethyl)-3-bromopyridin-2-ol , has been identified to overcome native efflux in Mycobacterium abscessus, providing a pathway to address antibiotic resistance .

properties

IUPAC Name

5-(aminomethyl)-3-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFUCNVIIYHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-3-bromopyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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